![molecular formula C12H14ClFN2O B1486601 1-(2-Chloro-4-fluorobenzoyl)piperidin-4-amine CAS No. 1154258-30-6](/img/structure/B1486601.png)
1-(2-Chloro-4-fluorobenzoyl)piperidin-4-amine
Overview
Description
Molecular Structure Analysis
The molecular structure of “1-(2-Chloro-4-fluorobenzoyl)piperidin-4-amine” consists of a piperidine ring, which is a six-membered ring containing five methylene bridges (–CH2–) and one amine bridge (–NH–). It also contains a benzoyl group attached to the piperidine ring, which includes a chlorine atom and a fluorine atom .Physical And Chemical Properties Analysis
“this compound” is a powder at room temperature . More detailed physical and chemical properties such as melting point, boiling point, and density are not available from the current information.Scientific Research Applications
Conformational Analysis and Thermal Stability
In the study by Ribet et al. (2005), the conformational analysis of a structurally related compound, {[1-(3-chloro-4-fluorobenzoyl)-4-fluoropiperidin-4yl]methyl}[(5-methylpyridin-2-yl)methyl]amine, was explored through NMR analyses. The research focused on the piperidin ring's conformation in both solid and solution states, revealing that the solid and solution conformations are similar. This study also investigated thermal stability and phase transitions through thermal gravimetric analysis (TGA) and differential scanning calorimetry (DSC), suggesting applications in material science for compounds with similar structures to 1-(2-Chloro-4-fluorobenzoyl)piperidin-4-amine. The findings contribute to understanding the physical properties and stability of related compounds in various conditions, offering insights for designing compounds with enhanced stability and performance in scientific applications (Ribet et al., 2005).
Safety and Hazards
The compound is associated with several hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
properties
IUPAC Name |
(4-aminopiperidin-1-yl)-(2-chloro-4-fluorophenyl)methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClFN2O/c13-11-7-8(14)1-2-10(11)12(17)16-5-3-9(15)4-6-16/h1-2,7,9H,3-6,15H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUWXJAGNKKLPBG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N)C(=O)C2=C(C=C(C=C2)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClFN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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